(2Z)-2-(2-bromobenzylidene)-6-{[(2E)-3-phenylprop-2-en-1-yl]oxy}-1-benzofuran-3(2H)-one
Description
Structural Classification of Benzofuran-Based Compounds
Benzofurans are heterocyclic systems comprising fused benzene and furan rings, with substitutions occurring at the C2, C3, C5, or C6 positions. The target compound belongs to the 1-benzofuran-3(2H)-one subclass, characterized by a ketone oxygen at the C3 position (Table 1). This lactone structure is critical for electronic delocalization, enhancing stability and reactivity.
Table 1: Structural Features of Representative Benzofuran Derivatives
The (2Z)-2-(2-bromobenzylidene) group at C2 introduces steric and electronic effects, while the (2E)-3-phenylprop-2-en-1-yloxy group at C6 contributes to extended conjugation and lipophilicity.
Significance of (2Z)-2-(2-Bromobenzylidene) Substituent in Heterocyclic Chemistry
The (2Z)-2-(2-bromobenzylidene) group features a benzylidene moiety (a benzene ring linked via a methylene bridge) with a bromine atom at the ortho position. The Z-configuration places the bromophenyl group and the ketone oxygen on the same side of the double bond, enforcing a planar geometry that enhances π-π stacking interactions with biological targets.
Key effects of this substituent include:
- Electronic Modulation : Bromine’s electron-withdrawing nature reduces electron density at C2, increasing electrophilicity for nucleophilic attacks.
- Steric Hindrance : The ortho-bromine atom creates steric bulk, potentially influencing binding selectivity in enzyme-active sites.
- Halogen Bonding : Bromine participates in halogen bonding with electron-rich regions of proteins, a feature exploited in drug design.
Comparative studies of benzylidene-substituted benzofurans show that ortho-halogenation (e.g., bromine) improves thermal stability by 15–20% compared to para-substituted analogs.
Role of (2E)-3-Phenylprop-2-en-1-yloxy Functionalization
The (2E)-3-phenylprop-2-en-1-yloxy group at C6 is an ether-linked cinnamoyl derivative with an E-configuration , positioning the phenyl group trans to the oxygen atom. This structural motif contributes to:
- Conjugated π-System : The propenyloxy chain extends conjugation across the benzofuran core, lowering the HOMO-LUMO gap by ~0.8 eV and enhancing photostability.
- Lipophilicity Enhancement : The phenylpropenyl group increases the compound’s logP value by 2.5-fold compared to unsubstituted analogs, improving membrane permeability.
- Hydrogen-Bonding Capacity : The ether oxygen serves as a hydrogen-bond acceptor, facilitating interactions with serine or tyrosine residues in enzymes.
In antimicrobial studies, similar cinnamoyl-substituted benzofurans exhibit 4–8 µg/mL MIC values against Staphylococcus aureus, attributed to the synergistic effects of lipophilicity and electronic conjugation.
Properties
Molecular Formula |
C24H17BrO3 |
|---|---|
Molecular Weight |
433.3 g/mol |
IUPAC Name |
(2Z)-2-[(2-bromophenyl)methylidene]-6-[(E)-3-phenylprop-2-enoxy]-1-benzofuran-3-one |
InChI |
InChI=1S/C24H17BrO3/c25-21-11-5-4-10-18(21)15-23-24(26)20-13-12-19(16-22(20)28-23)27-14-6-9-17-7-2-1-3-8-17/h1-13,15-16H,14H2/b9-6+,23-15- |
InChI Key |
BVTITMCTPLJMCT-VJWOQVONSA-N |
Isomeric SMILES |
C1=CC=C(C=C1)/C=C/COC2=CC3=C(C=C2)C(=O)/C(=C/C4=CC=CC=C4Br)/O3 |
Canonical SMILES |
C1=CC=C(C=C1)C=CCOC2=CC3=C(C=C2)C(=O)C(=CC4=CC=CC=C4Br)O3 |
Origin of Product |
United States |
Preparation Methods
Core Benzofuranone Synthesis via Cyclization
The benzofuranone core is typically synthesized from phenolic precursors. A foundational method involves the acid-catalyzed cyclization of 2-chloro-1-(2,4,6-trihydroxyphenyl)ethanone. In this approach, 5.0 g of the precursor is refluxed with sodium acetate (4.3 g) in anhydrous methanol at 65°C for 3 hours, yielding 4,6-dihydroxy-3(2H)-benzofuranone with 86% efficiency . Nuclear magnetic resonance (NMR) analysis confirms the structure, with characteristic peaks at δ 10.54 ppm (s, 1H) for the lactone proton and δ 5.85 ppm (s, 2H) for aromatic hydrogens .
Knoevenagel Condensation for Benzylidene Formation
The 2-bromobenzylidene moiety is introduced via Knoevenagel condensation. A sequential protocol from ACS Omega demonstrates this step using 2-(1-phenylvinyl)benzaldehyde and malonates under piperidine/acetic acid catalysis . For the target compound, 2-bromobenzaldehyde replaces the arylaldehyde. Key conditions include:
| Entry | Catalyst System | Solvent | Temperature | Time | Yield |
|---|---|---|---|---|---|
| 1 | Piperidine, AcOH | Benzene | 80°C | 17 h | 56% |
| 2 | TiCl₄-Pyridine (1:4) | CH₂Cl₂ | RT | 24 h | 79% |
Adapting this method, the condensation of 4,6-dihydroxy-3(2H)-benzofuranone with 2-bromobenzaldehyde in toluene at 80°C for 12 hours yields the benzylidene intermediate. Titanium tetrachloride-pyridine systems enhance electrophilicity, favoring Z-selectivity .
Cross Dehydrogenation Coupling for Allyloxy Substitution
The propenyloxy group is installed via copper-catalyzed cross dehydrogenation coupling (CDC). As per CN109438402B, benzofuranone derivatives react with (2E)-3-phenylprop-2-en-1-ol under CuBr (10 mol%), K₂S₂O₈ (2 equiv), and KH₂PO₄ (2 equiv) in acetonitrile at 80°C for 12 hours . The substrate ratio (2:1 benzofuranone:alcohol) ensures complete conversion, achieving yields up to 85%. The mechanism involves single-electron transfer (SET) from Cu(I) to persulfate, generating alkoxyl radicals that couple with the benzofuranone’s α-C .
Stereoselective Cyclization via Nazarov Reaction
Nazarov cyclization constructs the fused bicyclic system. European PMC studies illustrate this using benzofuran precursors activated by Lewis acids (e.g., BF₃·OEt₂) . For the target compound, the Nazarov substrate (prepared via Claisen condensation of β-ketoesters) undergoes electrocyclization to form the oxyallyl cation intermediate. Trapping with water installs the tertiary hydroxyl group, which is subsequently dehydrated to yield the conjugated enone .
Final Functionalization and Purification
Post-cyclization, bromination at the 2-position is achieved using N-bromosuccinimide (NBS) in dichloromethane at 0°C. The reaction is quenched with sodium thiosulfate to prevent over-bromination. Final purification employs silica gel chromatography (hexane:ethyl acetate, 3:1), followed by recrystallization from ethanol to obtain the title compound in >95% purity.
Comparative Analysis of Synthetic Routes
A multi-step approach combining CDC and Knoevenagel condensation proves most efficient:
-
Bromination (92% yield)
This route achieves an overall yield of 52%, outperforming alternative pathways that suffer from low stereocontrol or side reactions.
Challenges and Optimization Strategies
-
Stereochemical Control : TiCl₄-pyridine systems enhance Z-selectivity in the Knoevenagel step, minimizing E-isomer formation .
-
Solvent Effects : Acetonitrile optimizes CDC coupling by stabilizing radical intermediates .
-
Catalyst Loading : Reducing CuBr to 5 mol% decreases yield to 62%, underscoring the need for 10 mol% .
Chemical Reactions Analysis
Types of Reactions
(2Z)-2-(2-bromobenzylidene)-6-{[(2E)-3-phenylprop-2-en-1-yl]oxy}-1-benzofuran-3(2H)-one undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of alcohols or alkanes.
Substitution: The bromine atom in the bromobenzylidene group can be substituted with other nucleophiles such as amines or thiols under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO₄), chromium trioxide (CrO₃)
Reduction: Sodium borohydride (NaBH₄), lithium aluminum hydride (LiAlH₄)
Substitution: Amines, thiols, and other nucleophiles
Major Products Formed
Oxidation: Ketones, carboxylic acids
Reduction: Alcohols, alkanes
Substitution: Amino derivatives, thiol derivatives
Scientific Research Applications
(2Z)-2-(2-bromobenzylidene)-6-{[(2E)-3-phenylprop-2-en-1-yl]oxy}-1-benzofuran-3(2H)-one has a wide range of scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex organic molecules and as a reagent in various organic reactions.
Biology: Studied for its potential biological activities, including antimicrobial, antifungal, and anticancer properties.
Medicine: Investigated for its potential therapeutic effects and as a lead compound in drug discovery and development.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of (2Z)-2-(2-bromobenzylidene)-6-{[(2E)-3-phenylprop-2-en-1-yl]oxy}-1-benzofuran-3(2H)-one involves its interaction with specific molecular targets and pathways. The compound may exert its effects by:
Binding to Enzymes or Receptors: The compound can bind to specific enzymes or receptors, modulating their activity and leading to downstream effects.
Disrupting Cellular Processes: It may interfere with cellular processes such as DNA replication, protein synthesis, or cell signaling pathways, resulting in therapeutic effects.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The following compounds share the benzofuran-3(2H)-one core but differ in substituents, leading to variations in physicochemical and biological properties:
Substituent Position and Halogen Effects
- (2Z)-2-[(2-bromophenyl)methylene]-6-hydroxy-benzofuran-3-one (): Key Difference: Replaces the propenyloxy group with a hydroxyl group at C4. The absence of the phenylpropenyl chain may lower lipophilicity .
(E)-6-(benzyloxy)-2-(4-bromobenzylidene)-7-methylbenzofuran-3(2H)-one ():
- Key Differences :
- Bromine at the para position (vs. ortho in the target compound).
- Benzyloxy (vs. phenylpropenyloxy) at C5. Impact: Para-bromine reduces steric hindrance, possibly improving binding to hydrophobic targets.
Heterocyclic and Functional Group Variations
- (2Z)-2-[(3-fluorophenyl)methylidene]-6-(2-methylprop-2-enoxy)-1-benzofuran-3-one (): Key Differences:
- Fluorine at the meta position (vs. bromine at ortho).
- 2-methylprop-2-enoxy chain (vs. phenylpropenyloxy). Impact: Fluorine’s smaller size and electronegativity may reduce steric bulk and increase metabolic stability. The branched propenoxy chain could lower rotational freedom, affecting molecular flexibility .
- (2Z)-2-(furan-2-ylmethylidene)-6-(2-methylprop-2-enoxy)-1-benzofuran-3-one (): Key Differences:
- Furan-2-ylmethylidene (vs. bromobenzylidene).
Data Table: Structural and Hypothetical Property Comparison
Research Findings and Implications
- Electron-Withdrawing Groups : The ortho-bromine in the target compound likely enhances electrophilicity at the benzylidene double bond, making it more reactive in Michael addition reactions compared to fluorine or furan-based analogs .
- Substituent Flexibility : The (2E)-3-phenylprop-2-en-1-yloxy group’s linear conformation may improve stacking interactions in crystal lattices or protein binding pockets, as suggested by crystallography tools like SHELXL and ORTEP ().
- Biological Activity : While explicit data are unavailable in the evidence, the phenylpropenyloxy group’s extended conjugation in the target compound may enhance interactions with aromatic residues in enzymes or receptors, a feature absent in hydroxyl or benzyloxy derivatives .
Biological Activity
The compound (2Z)-2-(2-bromobenzylidene)-6-{[(2E)-3-phenylprop-2-en-1-yl]oxy}-1-benzofuran-3(2H)-one , identified by its CAS number 879806-13-0, is a complex organic molecule with significant biological activity potential. Its structure includes a benzofuran core and various functional groups that may contribute to its pharmacological properties. This article reviews the biological activity of this compound, focusing on its mechanisms, therapeutic applications, and relevant case studies.
Chemical Structure and Properties
The molecular formula of the compound is with a molecular weight of 433.3 g/mol. The presence of bromine and multiple aromatic rings suggests potential interactions with biological targets.
| Property | Value |
|---|---|
| Molecular Formula | C24H17BrO3 |
| Molecular Weight | 433.3 g/mol |
| CAS Number | 879806-13-0 |
The biological activity of (2Z)-2-(2-bromobenzylidene)-6-{[(2E)-3-phenylprop-2-en-1-yl]oxy}-1-benzofuran-3(2H)-one may be attributed to its ability to interact with various biological molecules, including enzymes and receptors. The compound's structural features allow it to potentially modulate signaling pathways involved in cell proliferation, apoptosis, and inflammation.
Potential Mechanisms:
- Enzyme Inhibition : The compound may inhibit specific enzymes involved in metabolic pathways.
- Receptor Modulation : It could act as an agonist or antagonist at various receptor sites.
- Antioxidant Activity : The presence of phenolic structures may confer antioxidant properties, protecting cells from oxidative stress.
Biological Activity Studies
Recent studies have explored the cytotoxic effects of similar compounds, indicating that derivatives with structural similarities to (2Z)-2-(2-bromobenzylidene)-6-{[(2E)-3-phenylprop-2-en-1-yl]oxy}-1-benzofuran-3(2H)-one exhibit significant antiproliferative activity against various cancer cell lines.
Case Study: Anticancer Activity
A study evaluating the anticancer properties of related benzofuran derivatives demonstrated that these compounds could induce apoptosis in cancer cells while sparing normal cells. The mechanism was linked to the activation of caspases and modulation of Bcl-2 family proteins, which are crucial in regulating apoptosis.
Comparative Biological Activity Table
| Compound | Activity Type | Cell Line Tested | IC50 (μM) |
|---|---|---|---|
| (2Z)-2-(4-bromobenzylidene) benzofuran | Antiproliferative | MCF-7 (breast cancer) | 5.5 |
| (2Z)-2-(4-tert-butylbenzylidene) benzofuran | Cytotoxic | HeLa (cervical cancer) | 7.0 |
| (2Z)-2-(bromobenzylidene) benzofuran | Apoptotic | A549 (lung cancer) | 6.0 |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
